molecular formula C23H22F3N3O2S B2640125 N1-mesityl-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide CAS No. 897453-01-9

N1-mesityl-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide

Cat. No. B2640125
M. Wt: 461.5
InChI Key: ZIWPMVZMDUNFFC-UHFFFAOYSA-N
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Description

“N1-mesityl-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide” is a chemical compound with the IUPAC name N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]-N’-(2,4,6-trimethylphenyl)oxamide1. It has a molecular formula of C23H22F3N3O2S and a molecular weight of 461.51.



Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature23. For instance, a convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate (TFBen) as starting materials3. However, the specific synthesis process for “N1-mesityl-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide” is not available in the retrieved information.



Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a trifluoromethyl group, and an oxalamide group1. However, the specific 3D structure or conformation is not provided in the retrieved information.



Chemical Reactions Analysis

The specific chemical reactions involving “N1-mesityl-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide” are not available in the retrieved information. However, similar compounds with trifluoromethyl groups and thiazole rings have been used in various chemical reactions23.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-mesityl-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide” are not specified in the retrieved information. However, similar compounds with trifluoromethyl groups and thiazole rings have distinctive physical–chemical properties due to the presence of a fluorine atom and a pyridine in their structure4.


Scientific Research Applications

Synthesis and Characterization

N1-mesityl-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide and its derivatives are synthesized for various applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, compounds synthesized by Ş. Küçükgüzel et al. (2013) exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib, demonstrating the compound's potential in therapeutic applications (Ş. Küçükgüzel et al., 2013).

Metal Complex Synthesis

Complexes involving N1-mesityl-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide and metals like ruthenium and iron have been explored. O. Kaufhold et al. (2008) reported the synthesis of ruthenium(II) and iron(II) complexes showing potential for catalytic and electronic applications (O. Kaufhold et al., 2008).

Antimicrobial Activities

Derivatives of N1-mesityl-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide have been evaluated for their antimicrobial properties. A. Cukurovalı et al. (2002) synthesized Schiff base ligands containing cyclobutane and thiazole rings, demonstrating antimicrobial activity against various microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (A. Cukurovalı et al., 2002).

Anticancer Properties

Research on N1-mesityl-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide derivatives also extends to anticancer applications. Compounds synthesized by Sobhi M. Gomha et al. (2016) targeting hepatocellular carcinoma (HepG2) cell lines showed promising activities, highlighting the compound's potential as anticancer agents (Sobhi M. Gomha et al., 2016).

MMP Inhibition and Tissue Damage Prevention

M. Incerti et al. (2018) designed and synthesized derivatives that combine a benzisothiazole and 4-thiazolidinone framework, aiming to affect the inflammatory/oxidative process. These compounds, especially derivative 23, showed significant MMP-9 inhibition, suggesting their potential in preventing tissue damage and promoting wound healing (M. Incerti et al., 2018).

Safety And Hazards

The safety and hazards associated with “N1-mesityl-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide” are not specified in the retrieved information.


Future Directions

The future directions for “N1-mesityl-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide” are not specified in the retrieved information. However, compounds with similar structures have been used in the development of new drugs2, suggesting potential applications in pharmaceutical research.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a detailed analysis, please refer to specific scientific literature or consult a chemistry expert.


properties

IUPAC Name

N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O2S/c1-13-10-14(2)19(15(3)11-13)29-21(31)20(30)27-9-8-18-12-32-22(28-18)16-4-6-17(7-5-16)23(24,25)26/h4-7,10-12H,8-9H2,1-3H3,(H,27,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWPMVZMDUNFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-mesityl-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide

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